molecular formula C18H20N4O B2717920 N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine CAS No. 2416229-00-8

N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine

Cat. No.: B2717920
CAS No.: 2416229-00-8
M. Wt: 308.385
InChI Key: FCRJAFLXXJAEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as indoles . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Synthesis and Chemical Reactivity
N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine and related compounds are subjects of continuous research due to their versatile chemical properties, enabling the synthesis of various derivatives with potential biological activities. One notable study demonstrates the facile synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines through an acid-catalyzed reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to moderate to good yields via a one-step procedure (Gazizov et al., 2015). This highlights the compound's utility in synthesizing heterocyclic compounds, which are crucial in drug development.

Antimicrobial and Antifungal Properties
Pyrimidine derivatives, including those similar to this compound, exhibit significant antimicrobial and antifungal properties. For instance, certain 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound have shown promising antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). This research supports the potential use of this compound derivatives in developing new antifungal agents.

Antitumor Activity
The 3-D conformation of N-naphthyl-cyclopenta[d]pyrimidines, compounds related to this compound, affects their potency as microtubule targeting agents, demonstrating significant antitumor activity. A study on methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds revealed differences in microtubule depolymerizing effects and antiproliferative activities, identifying potential preclinical candidates for cancer treatment (Xiang et al., 2020).

Antibacterial and Antifungal Potential
Research on pyrimidine-linked pyrazole heterocyclics synthesized by microwave irradiative cyclocondensation has explored their insecticidal and antibacterial potential. These compounds have been evaluated for their effectiveness against specific insects and microorganisms, highlighting the broad spectrum of biological activities that pyrimidine derivatives can exhibit (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N-cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-23-13-6-7-16-14(10-13)15(11-20-16)17-8-9-19-18(22-17)21-12-4-2-3-5-12/h6-12,20H,2-5H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRJAFLXXJAEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=NC(=NC=C3)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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